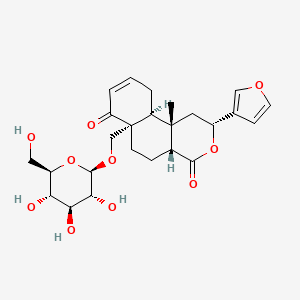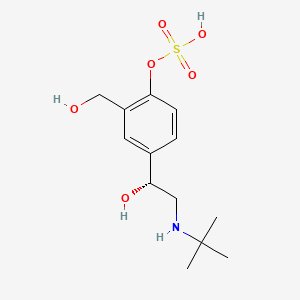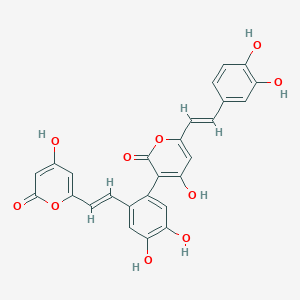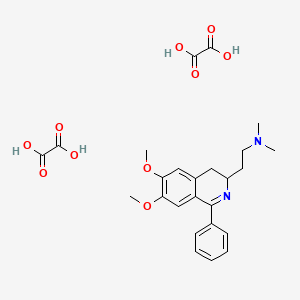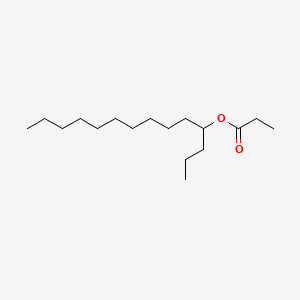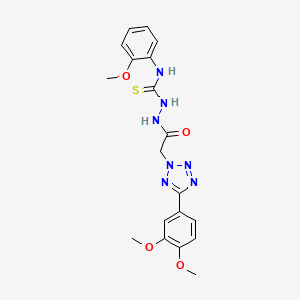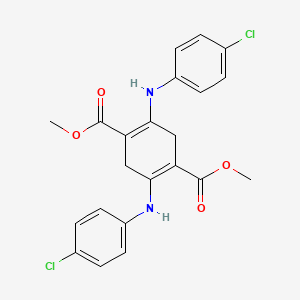
1,4-Cyclohexadiene-1,4-dicarboxylic acid, 2,5-bis((4-chlorophenyl)amino)-, dimethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Cyclohexadiene-1,4-dicarboxylic acid, 2,5-bis((4-chlorophenyl)amino)-, dimethyl ester is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of two 4-chlorophenylamino groups attached to a cyclohexadiene ring, with dimethyl ester functionalities at the carboxylic acid positions. It is used in various scientific research applications due to its interesting chemical behavior and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Cyclohexadiene-1,4-dicarboxylic acid, 2,5-bis((4-chlorophenyl)amino)-, dimethyl ester typically involves the following steps:
Formation of the Cyclohexadiene Ring: The cyclohexadiene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of Carboxylic Acid Groups: The carboxylic acid groups are introduced through oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Attachment of 4-Chlorophenylamino Groups: The 4-chlorophenylamino groups are attached via nucleophilic substitution reactions, where 4-chloroaniline reacts with the cyclohexadiene ring.
Esterification: The final step involves esterification of the carboxylic acid groups using methanol and an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1,4-Cyclohexadiene-1,4-dicarboxylic acid, 2,5-bis((4-chlorophenyl)amino)-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The 4-chlorophenylamino groups can undergo substitution reactions, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce more saturated cyclohexane derivatives.
Scientific Research Applications
1,4-Cyclohexadiene-1,4-dicarboxylic acid, 2,5-bis((4-chlorophenyl)amino)-, dimethyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-Cyclohexadiene-1,4-dicarboxylic acid, 2,5-bis((4-chlorophenyl)amino)-, dimethyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA: Binding to DNA and affecting gene expression.
Modulating Receptor Activity: Interacting with cell surface receptors and influencing signal transduction pathways.
Comparison with Similar Compounds
1,4-Cyclohexadiene-1,4-dicarboxylic acid, 2,5-bis((4-chlorophenyl)amino)-, dimethyl ester can be compared with other similar compounds, such as:
1,4-Cyclohexadiene-1,4-dicarboxylic acid, 2,5-bis((4-methylphenyl)amino)-, dimethyl ester: Similar structure but with methyl groups instead of chlorine atoms.
1,4-Cyclohexadiene-1,4-dicarboxylic acid, 2,5-bis((4-fluorophenyl)amino)-, dimethyl ester: Similar structure but with fluorine atoms instead of chlorine atoms.
1,4-Cyclohexadiene-1,4-dicarboxylic acid, 2,5-bis((4-bromophenyl)amino)-, dimethyl ester: Similar structure but with bromine atoms instead of chlorine atoms.
Properties
CAS No. |
71329-03-8 |
|---|---|
Molecular Formula |
C22H20Cl2N2O4 |
Molecular Weight |
447.3 g/mol |
IUPAC Name |
dimethyl 2,5-bis(4-chloroanilino)cyclohexa-1,4-diene-1,4-dicarboxylate |
InChI |
InChI=1S/C22H20Cl2N2O4/c1-29-21(27)17-11-20(26-16-9-5-14(24)6-10-16)18(22(28)30-2)12-19(17)25-15-7-3-13(23)4-8-15/h3-10,25-26H,11-12H2,1-2H3 |
InChI Key |
PODOFHKXOOHXSI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(CC(=C(C1)NC2=CC=C(C=C2)Cl)C(=O)OC)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-ethyl-N'-[3-[(2-methyl-6,13,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,4,6,8,11(16),12,14-octaen-7-yl)amino]propyl]propane-1,3-diamine](/img/structure/B12760132.png)

